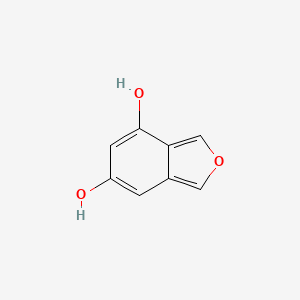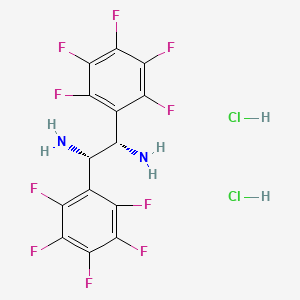
(S,S)-(-)-1,2-Bis(2,3,4,5,6-pentafluorophenyl)-1,2-ethanediamine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S,S)-(-)-1,2-Bis(2,3,4,5,6-pentafluorophenyl)-1,2-ethanediamine dihydrochloride is a chiral diamine compound characterized by the presence of two pentafluorophenyl groups attached to an ethylenediamine backbone. This compound is notable for its high fluorine content, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S,S)-(-)-1,2-Bis(2,3,4,5,6-pentafluorophenyl)-1,2-ethanediamine dihydrochloride typically involves the reaction of (S,S)-1,2-ethanediamine with pentafluorobenzene derivatives under controlled conditions. One common method includes the use of a nucleophilic substitution reaction where the ethylenediamine reacts with pentafluorobenzene in the presence of a suitable base and solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to ensure high-quality production.
化学反应分析
Types of Reactions
(S,S)-(-)-1,2-Bis(2,3,4,5,6-pentafluorophenyl)-1,2-ethanediamine dihydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the pentafluorophenyl groups can be substituted by nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Complexation: It can form complexes with metal ions, which is useful in catalysis and material science.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong bases (e.g., potassium carbonate), nucleophiles (e.g., amines, thiols), and oxidizing or reducing agents (e.g., hydrogen peroxide, sodium borohydride). Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while complexation with metals can produce coordination complexes with distinct properties .
科学研究应用
(S,S)-(-)-1,2-Bis(2,3,4,5,6-pentafluorophenyl)-1,2-ethanediamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a ligand in asymmetric synthesis and catalysis, particularly in the formation of chiral metal complexes.
Biology: Investigated for its potential in drug development due to its unique structural features and ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic applications, including as a building block for pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as fluorinated polymers and coatings, due to its high fluorine content
作用机制
The mechanism of action of (S,S)-(-)-1,2-Bis(2,3,4,5,6-pentafluorophenyl)-1,2-ethanediamine dihydrochloride involves its interaction with molecular targets through its chiral centers and fluorinated aromatic rings. These interactions can influence the compound’s binding affinity and specificity towards various biological and chemical targets. The pathways involved often include coordination with metal ions and hydrogen bonding with other molecules .
相似化合物的比较
Similar Compounds
Bis-pentafluorophenyl borane: Known for its high reactivity and use in catalysis.
O-(2,3,4,5,6-pentafluorophenyl)methylhydroxylamine hydrochloride: Used for the determination of carbonyl-containing compounds.
Uniqueness
(S,S)-(-)-1,2-Bis(2,3,4,5,6-pentafluorophenyl)-1,2-ethanediamine dihydrochloride is unique due to its chiral nature and the presence of multiple fluorine atoms, which enhance its chemical stability and reactivity. This makes it particularly valuable in applications requiring high specificity and stability under various conditions .
属性
分子式 |
C14H8Cl2F10N2 |
|---|---|
分子量 |
465.1 g/mol |
IUPAC 名称 |
(1S,2S)-1,2-bis(2,3,4,5,6-pentafluorophenyl)ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C14H6F10N2.2ClH/c15-3-1(4(16)8(20)11(23)7(3)19)13(25)14(26)2-5(17)9(21)12(24)10(22)6(2)18;;/h13-14H,25-26H2;2*1H/t13-,14-;;/m0../s1 |
InChI 键 |
JXHUHXWIKZGKIE-AXEKQOJOSA-N |
手性 SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)[C@@H]([C@H](C2=C(C(=C(C(=C2F)F)F)F)F)N)N.Cl.Cl |
规范 SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)C(C(C2=C(C(=C(C(=C2F)F)F)F)F)N)N.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


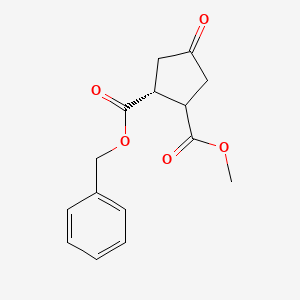
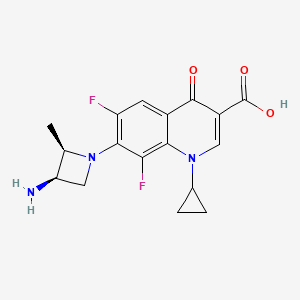
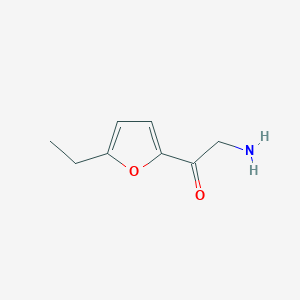
![2-Chloro-6-(methylthio)benzo[d]oxazole](/img/structure/B12866348.png)
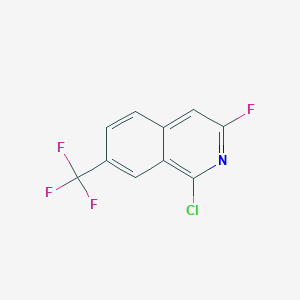
![2-Chloro-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12866356.png)
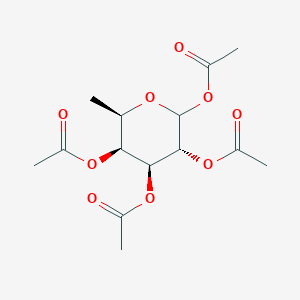
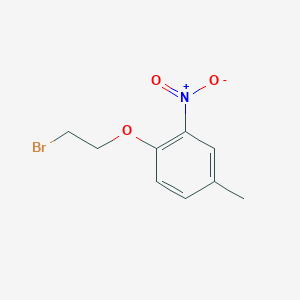
![2-Bromo-5-(methylthio)benzo[d]oxazole](/img/structure/B12866369.png)
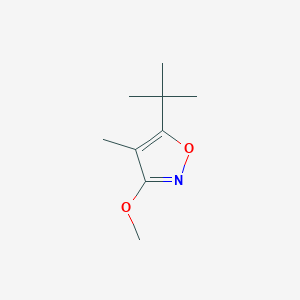
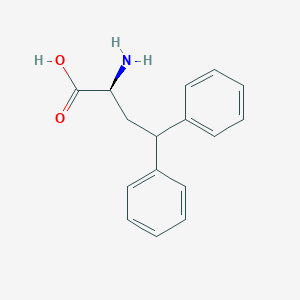
![3-(2-(Methoxycarbonyl)benzo[d]oxazol-4-yl)acrylic acid](/img/structure/B12866381.png)
![3-[3-Methyl-4-oxo-thiazolidin-(2Z)-ylideneamino]-benzoic acid methyl ester](/img/structure/B12866386.png)
